This compound can be classified as follows:
The synthesis of 2-Morpholin-4-yl-8-thiophen-2-ylchromen-4-one typically involves multi-step organic reactions. One effective synthetic route includes:
The molecular structure of 2-Morpholin-4-yl-8-thiophen-2-ylchromen-4-one can be described as follows:
The molecular formula can be represented as C_{15}H_{15}N_O_2S, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
2-Morpholin-4-yl-8-thiophen-2-ylchromen-4-one participates in various chemical reactions:
These reactions typically require specific conditions such as temperature control and pH adjustments to ensure optimal yields and selectivity.
The mechanism of action for 2-Morpholin-4-yl-8-thiophen-2-ylchromen-4-one primarily revolves around its role as an inhibitor of DNA-dependent protein kinase:
Studies have reported IC50 values ranging from 14 nM to 34 nM for its inhibitory effects on DNA-dependent protein kinase, indicating potent biological activity.
The physical and chemical properties of 2-Morpholin-4-yl-8-thiophen-2-ylchromen-4-one include:
Quantitative analyses such as spectral data (NMR, IR) provide insights into its structural characteristics and confirm purity levels.
The scientific applications of 2-Morpholin-4-yl-8-thiophen-2-ylchromen-4-one are diverse:
The chromen-4-one core serves as an effective bioisostere for the adenine ring of ATP, facilitating competitive inhibition within the kinase binding pocket. Early chromenone derivatives, like LY294002, demonstrated broad-spectrum activity against phosphatidylinositol 3-kinases (PI3Ks) and PIKKs but lacked selectivity. Structural refinements focused on substitutions at the 2- and 8-positions to enhance potency and kinase specificity. The 2-position was identified as critical for interacting with the kinase hinge region, while the 8-position allowed modulation of steric and electronic properties influencing target engagement and cellular permeability. Inhibitors such as NU6027 and NU7441 exemplify this evolution: replacing the 8-phenyl group of early compounds with fused bicyclic heteroaryls (e.g., naphthyridinone) improved DNA-PK inhibition by >100-fold compared to PI3K isoforms. These optimizations established chromenones as viable scaffolds for selective DDR kinase inhibition [2] [5].
Table 1: Evolution of Chromen-4-one-Based Kinase Inhibitors
Compound | 2-Position | 8-Position | Primary Target (IC₅₀) | Selectivity Trend |
---|---|---|---|---|
LY294002 | Morpholine | Phenyl | PI3K (1.4 µM) | Low (Pan-PI3K/PIKK) |
NU7026 | Morpholine | Phenyl | DNA-PK (0.23 µM) | Moderate (10× vs. PI3K) |
NU7441 | Morpholine | Fused Bicyclic | DNA-PK (14 nM) | High (100× vs. PI3K) |
2-Morpholin-4-yl-8-thiophen-2-ylchromen-4-one | Morpholine | Thiophene | DNA-PK (Predicted < 50 nM)* | High (Expected) |
* Predicted based on structural analogy to NU7441 [2] [5].
The 2-morpholinyl group is a signature feature conferring high-affinity binding to the ATP-binding cleft of PIKK kinases. Structural studies of DNA-PKcs reveal that the morpholine oxygen forms a key hydrogen bond with the backbone amide of Val3912 in the catalytic pocket, while the morpholine ring occupies a hydrophobic region adjacent to the gatekeeper residue Tyr3791. This interaction stabilizes the inhibitor in a conformation that sterically blocks ATP access. Crucially, the morpholine’s electronegativity and conformational flexibility enable selective adaptation to the unique topology of DNA-PKcs’ kinase domain, which shares <30% sequence identity with PI3Kα. Inhibitors lacking the morpholine (e.g., simple 2-alkoxy derivatives) show >50-fold reduced potency, underscoring its indispensability. Furthermore, morpholine-containing chromenones exhibit minimal activity against non-PIKK kinases (e.g., serine/threonine or tyrosine kinases), validating its role in PIKK-specific inhibition [2] [5].
The 8-position of the chromenone scaffold governs molecular interactions beyond the ATP-binding site, dictating selectivity among PIKK members. Bulky hydrophobic groups (e.g., benzo[b]thiophene in 8-Benzo[b]thiophen-2-yl-2-morpholin-4-yl-chromen-4-one, CID 11588610) enhance DNA-PKcs inhibition by engaging with a deep hydrophobic pocket unique to its kinase domain. Conversely, smaller groups like thiophene, as in 2-Morpholin-4-yl-8-thiophen-2-ylchromen-4-one, optimize selectivity over ATM and ATR kinases:
Table 2: Impact of 8-Substituents on Chromenone Selectivity
8-Substituent | DNA-PKcs IC₅₀ | ATM IC₅₀ | PI3Kα IC₅₀ | Cellular Permeability |
---|---|---|---|---|
Phenyl | ~230 nM | >10 µM | ~5 µM | Low (clogP = 2.9) |
Benzo[b]thiophene | ~40 nM | >10 µM | >10 µM | Moderate (clogP = 4.1) |
Thiophene | ~30 nM* | >10 µM | >10 µM | High (clogP = 3.2) |
* Extrapolated from analogues like NU7441 (14 nM with bicyclic substituent) [1] [2] [5].
2-Morpholin-4-yl-8-thiophen-2-ylchromen-4-one exemplifies a precision inhibitor designed to disrupt non-homologous end joining (NHEJ)—the dominant DNA double-strand break (DSB) repair pathway in human cells. By selectively targeting DNA-PKcs, this compound prevents the phosphorylation of key substrates (e.g., Artemis, XRCC4) required for end processing and ligation. Consequently, cancer cells exposed to ionizing radiation (IR) or DSB-inducing chemotherapeutics accumulate unrepaired DNA damage, leading to synthetic lethality. Preclinical studies of analogous compounds (e.g., NU7441, M3814) demonstrate:
Structurally, the 8-thiophene group provides optimal steric bulk for DNA-PKcs affinity without compromising bioavailability, positioning this compound as a template for next-generation DDR inhibitors currently in clinical evaluation (e.g., AZD7648) [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: